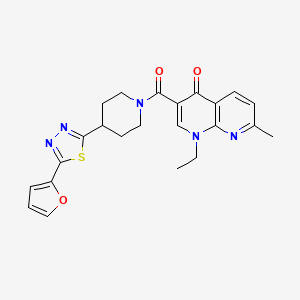
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns in Enaminones
Research on similar compounds, such as pyrrolidin-2-ylidene ethanone derivatives, has explored their hydrogen-bonding patterns. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, which contributes to their stability and potential utility in various chemical applications (Balderson et al., 2007).
Antiviral Activity of Pyridine Derivatives
Another study synthesized and evaluated a derivative of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone for its antiviral properties. This compound demonstrated potential as a starting material for developing heterocyclic compounds with antiviral activities (Attaby et al., 2006).
Synthesis and Anticancer Activity of Piperazine Derivatives
A study involving the condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, led to the synthesis of piperazine-2,6-dione derivatives with demonstrated anticancer activity. This highlights the potential medicinal applications of compounds related to 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone (Kumar et al., 2013).
Molecular and Crystal Structures of Pyridine Derivatives
The molecular and crystal structures of pyridine derivatives, including those similar to the compound , have been studied to understand the role of hydrogen bonds in molecular packing in crystals. These studies provide insights into the structural properties and potential applications in material science (Kuleshova & Khrustalev, 2000).
Synthesis of Novel Pyridine Derivatives
Research has been conducted on synthesizing novel pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. Such studies are significant for developing new compounds with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Mecanismo De Acción
The compound also contains a pyridazinyl group. Compounds with this group are known to have diverse biological activities, but again, the exact activity would depend on the specific structure of the compound .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as its molecular size, polarity, and the presence of specific functional groups. For instance, the presence of the methoxy group might influence the compound’s solubility and therefore its absorption and distribution .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-3-4-16(19-18-12)24-15-7-10-21(11-15)17(23)14-5-8-20(9-6-14)13(2)22/h3-4,14-15H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBGLFOYGYASBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
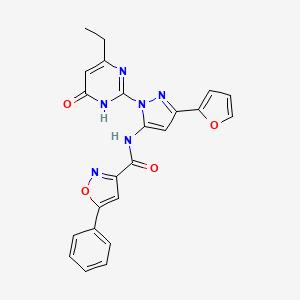
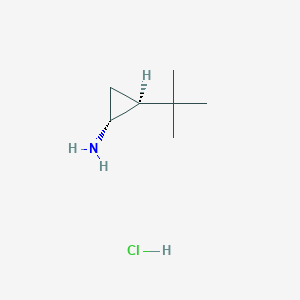
![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
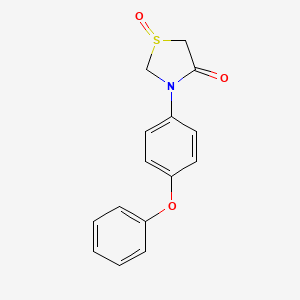
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
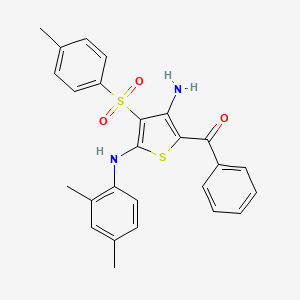
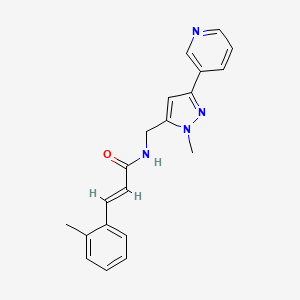
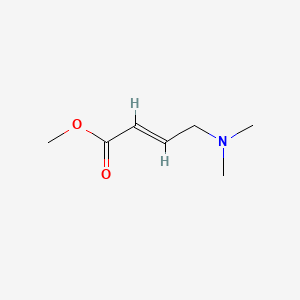
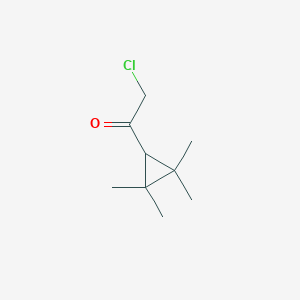
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
